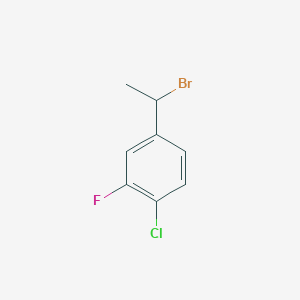

4-(1-Bromoethyl)-1-chloro-2-fluorobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(1-Bromoethyl)benzoic acid is a chemical compound with the molecular formula C9H9BrO2 . It’s used as a reagent to prepare 4-(1-bromo-ethyl)-benzoic acid ethyl ester and also used as an intermediate for active pharmaceutical ingredient as well as in chemical synthesis .

Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms and the chemical bonds that hold the atoms together. For example, 4-(1-Bromoethyl)benzoic acid has a molecular weight of 229.071 Da .Chemical Reactions Analysis

4-(1-Bromoethyl)benzoic acid acts as a reagent to prepare 4-(1-bromo-ethyl)-benzoic acid ethyl ester .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and solubility. For example, 4-(1-Bromoethyl)benzoic acid has a molecular weight of 229.071 Da .Scientific Research Applications

Organic Chemistry

- Summary of the Application : “4-(1-Bromoethyl)-1-chloro-2-fluorobenzene” is used in the bromofunctionalization of alkenes . Bromofunctionalization is a type of organic reaction where a bromine atom and a functional group are added to a substrate, typically an alkene .

- Methods of Application : The bromination of organic molecules has been extensively studied, and the electrochemical oxidation of bromide to bromine is a viable strategy to reduce waste by avoiding chemical oxidants . Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers, and cyclized products in good to excellent yields .

- Results or Outcomes : The optimal concentration of hydrobromic acid was identified at 180 mM which resulted in a yield of 85% of the bromohydrin and 9% of the dibromide .

Pharmaceuticals

- Summary of the Application : “4-(1-Bromoethyl)-1-chloro-2-fluorobenzene” is used as an intermediate for active pharmaceutical ingredients .

- Methods of Application : It acts as a reagent to prepare 4-(1-bromo-ethyl)-benzoic acid ethyl ester . This compound is used in chemical synthesis and as an intermediate for active pharmaceutical ingredients .

Organic Chemistry

- Summary of the Application : “4-(1-Bromoethyl)-1-chloro-2-fluorobenzene” is used in the synthesis of various organic compounds .

- Methods of Application : It acts as a reagent to prepare 4-(1-bromo-ethyl)-benzoic acid ethyl ester . This compound is used in chemical synthesis and as an intermediate for various organic compounds .

Pharmaceuticals

- Summary of the Application : “4-(1-Bromoethyl)-1-chloro-2-fluorobenzene” is used as an intermediate for active pharmaceutical ingredients .

- Methods of Application : It acts as a reagent to prepare 4-(1-bromo-ethyl)-benzoic acid ethyl ester . This compound is used in chemical synthesis and as an intermediate for active pharmaceutical ingredients .

Synthesis of 4-(1-Bromoethyl)benzoic Acid

- Summary of the Application : “4-(1-Bromoethyl)-1-chloro-2-fluorobenzene” is used as a reagent to prepare 4-(1-bromo-ethyl)-benzoic acid .

Synthesis of 4-(1-Bromoethyl)heptane

Safety And Hazards

Future Directions

properties

IUPAC Name |

4-(1-bromoethyl)-1-chloro-2-fluorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClF/c1-5(9)6-2-3-7(10)8(11)4-6/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRYODLAPDPIMQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)Cl)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.49 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-Bromoethyl)-1-chloro-2-fluorobenzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6-Bis[(4-fluorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2360038.png)

![8-((3-(pyridin-2-yloxy)pyrrolidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2360048.png)

![4-fluoro-N-(2-(6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2360053.png)

![5-(4-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2360058.png)